molecular formula C8H20N4O2 B7880857 N-hydroxy-N-[methyl-[6-(methylamino)hexyl]amino]nitrous amide

N-hydroxy-N-[methyl-[6-(methylamino)hexyl]amino]nitrous amide

Cat. No.: B7880857
M. Wt: 204.27 g/mol
InChI Key: DLBKWJOHNPIHQO-UHFFFAOYSA-N
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Description

The compound with the PubChem N-hydroxy-N-[methyl-[6-(methylamino)hexyl]amino]nitrous amide is known as MAHMA NONOate. It is a diazeniumdiolate, a class of compounds that serve as nitric oxide donors. MAHMA NONOate is particularly noted for its ability to release nitric oxide rapidly, making it a valuable tool in scientific research, especially in studies involving nitric oxide’s biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

MAHMA NONOate is synthesized through the reaction of secondary amines with nitric oxide under high pressure. The general synthetic route involves the following steps:

    Reaction of Secondary Amines with Nitric Oxide: Secondary amines are reacted with nitric oxide gas under high pressure to form the diazeniumdiolate.

    Purification: The resulting product is purified through crystallization or other suitable methods to obtain MAHMA NONOate in high purity.

Industrial Production Methods

While specific industrial production methods for MAHMA NONOate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels and more efficient purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

MAHMA NONOate undergoes several types of chemical reactions, primarily involving the release of nitric oxide. These reactions include:

    Decomposition: MAHMA NONOate decomposes to release nitric oxide, especially under physiological conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly involving the thiol groups in proteins.

Common Reagents and Conditions

    Decomposition: The decomposition of MAHMA NONOate to release nitric oxide typically occurs at physiological temperatures (37°C) and neutral pH.

    Oxidation: Oxidation reactions often involve oxidizing agents such as hydrogen peroxide or molecular oxygen.

Major Products Formed

    Nitric Oxide: The primary product formed from the decomposition of MAHMA NONOate is nitric oxide.

    Oxidized Thiol Compounds: In oxidation reactions, the major products are often disulfide bonds formed between thiol groups in proteins.

Scientific Research Applications

MAHMA NONOate has a wide range of applications in scientific research, including:

    Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.

    Biology: Employed in studies investigating the role of nitric oxide in biological systems, including its effects on cellular signaling and vascular function.

    Medicine: Utilized in research on cardiovascular diseases, where nitric oxide plays a crucial role in vasodilation and blood pressure regulation.

Mechanism of Action

MAHMA NONOate exerts its effects primarily through the release of nitric oxide. The mechanism involves the following steps:

    Decomposition: MAHMA NONOate decomposes to release nitric oxide.

    Nitric Oxide Interaction: Nitric oxide interacts with various molecular targets, including guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP).

    Biological Effects: The increase in cGMP levels results in various biological effects, such as vasodilation, inhibition of platelet aggregation, and modulation of neurotransmission.

Comparison with Similar Compounds

MAHMA NONOate is unique among nitric oxide donors due to its rapid release of nitric oxide. Similar compounds include:

    DETA NONOate: Releases nitric oxide more slowly compared to MAHMA NONOate.

    Spermine NONOate: Another nitric oxide donor with a different release profile.

    PROLI NONOate: Known for its rapid release of nitric oxide, similar to MAHMA NONOate.

In comparison, MAHMA NONOate’s rapid nitric oxide release makes it particularly useful for studies requiring quick and transient exposure to nitric oxide.

Properties

IUPAC Name

N-hydroxy-N-[methyl-[6-(methylamino)hexyl]amino]nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N4O2/c1-9-7-5-3-4-6-8-11(2)12(14)10-13/h9,14H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBKWJOHNPIHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCN(C)N(N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCCCCCN(C)N(N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-hydroxy-N-[methyl-[6-(methylamino)hexyl]amino]nitrous amide
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N-hydroxy-N-[methyl-[6-(methylamino)hexyl]amino]nitrous amide
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N-hydroxy-N-[methyl-[6-(methylamino)hexyl]amino]nitrous amide
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N-hydroxy-N-[methyl-[6-(methylamino)hexyl]amino]nitrous amide
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N-hydroxy-N-[methyl-[6-(methylamino)hexyl]amino]nitrous amide
Reactant of Route 6
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N-hydroxy-N-[methyl-[6-(methylamino)hexyl]amino]nitrous amide

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